molecular formula C27H18BrN3 B13990902 2,4-Di([1,1'-biphenyl]-4-yl)-6-bromo-1,3,5-triazine

2,4-Di([1,1'-biphenyl]-4-yl)-6-bromo-1,3,5-triazine

Cat. No.: B13990902
M. Wt: 464.4 g/mol
InChI Key: UCMXYTLXSGHRMX-UHFFFAOYSA-N
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Description

2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine is a complex organic compound characterized by its unique structure, which includes biphenyl groups and a brominated triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-bromo-1,3,5-triazine with biphenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the biphenyl-triazine linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The biphenyl groups can undergo oxidation or reduction, altering the compound’s properties.

    Coupling Reactions: The triazine ring can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine exerts its effects involves interactions with specific molecular targets. The biphenyl groups can interact with hydrophobic pockets in proteins, while the triazine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazine: Lacks the bromine atom, leading to different reactivity and properties.

    2,4-Di([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine: Similar structure but with chlorine instead of bromine, affecting its chemical behavior.

Uniqueness

2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine is unique due to the presence of the bromine atom, which can participate in specific reactions not possible with other halogens. This makes it a valuable compound for designing new molecules with tailored properties.

Properties

Molecular Formula

C27H18BrN3

Molecular Weight

464.4 g/mol

IUPAC Name

2-bromo-4,6-bis(4-phenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C27H18BrN3/c28-27-30-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)29-26(31-27)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H

InChI Key

UCMXYTLXSGHRMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Br)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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